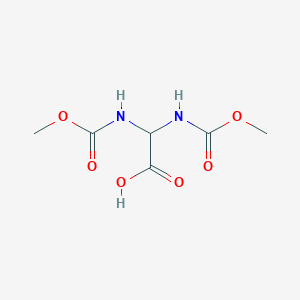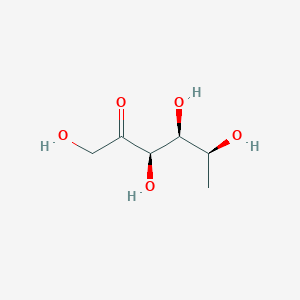![molecular formula C10H19NO4 B173865 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) CAS No. 197579-95-6](/img/structure/B173865.png)
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) typically involves the reaction of glycine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected glycine . This intermediate is then esterified with isopropanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield free glycine.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) involves its conversion to glycine upon deprotection . Glycine is a simple amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleic acids, and other biomolecules . The molecular targets and pathways involved include glycine receptors and transporters, which are essential for neurotransmission and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be compared with other Boc-protected amino acid esters, such as:
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Similar in structure but derived from alanine instead of glycine.
Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Derived from valine, another amino acid, and used in similar applications.
The uniqueness of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) lies in its specific use as a glycine derivative, which makes it particularly valuable in studies involving glycine metabolism and function .
Eigenschaften
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAMTCRMBVNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














